L-Glyceric acid hemicalcium salt
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Overview
Description
It is a white solid with a molecular formula of C6H10O8 · Ca · 2H2O and a molecular weight of 286.25 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glyceric acid hemicalcium salt can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and then adding calcium hydroxide slowly while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the solid hemicalcium salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial production to meet the quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Glyceric acid hemicalcium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives depending on the reagents used.
Scientific Research Applications
L-Glyceric acid hemicalcium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a calcium supplement.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-glyceric acid hemicalcium salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. It can also interact with calcium channels and transporters, influencing calcium homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
- D-Glyceric acid hemicalcium salt
- DL-Glyceric acid hemicalcium salt
- Glyceric acid sodium salt
Comparison
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Compared to D-glyceric acid hemicalcium salt, it has different optical activity and may interact differently with enzymes and receptors. Dthis compound is a racemic mixture and may not have the same specificity as the L-isomer .
Properties
CAS No. |
14028-63-8 |
---|---|
Molecular Formula |
C3H6CaO4 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1 |
InChI Key |
SFSPYQVJHDHQPR-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)O)O.[Ca] |
Canonical SMILES |
C(C(C(=O)O)O)O.[Ca] |
Origin of Product |
United States |
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